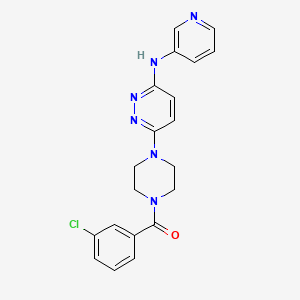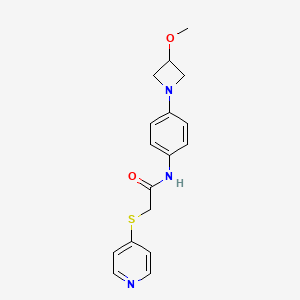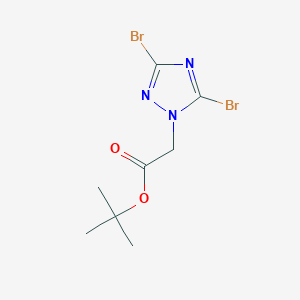
tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound with the CAS Number: 1240569-94-1 . It has a molecular weight of 340.01 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 340.01 , storage temperature of 28 C .Scientific Research Applications
Synthesis of Complex Molecules
tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is involved in the synthesis of structurally complex molecules. For example, it has been used in the synthesis of triazolyl-indole compounds with potential applications in materials science and pharmaceutical research. These compounds exhibit significant molecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for their potential applications (Boraei, Soliman, Haukka, & Barakat, 2021).
Fungicidal Activity
This compound has been used as a precursor in the synthesis of novel fungicidal agents. Research indicates that derivatives of this compound have shown moderate to excellent fungicidal activity against various fungal pathogens, highlighting its potential in agricultural applications (Mao, Song, & Shi, 2013).
Catalytic Reactions
It also finds application in catalytic reactions. For instance, derivatives of this compound have been used in iridium-catalyzed alkylation reactions, demonstrating the versatility of this compound in facilitating various organic transformations (Iuchi, Obora, & Ishii, 2010).
Mechanism of Action
Target of Action
“tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate” is a type of triazole compound. Triazoles are a class of five-membered ring compounds that possess three nitrogen atoms in their structures. They are known for their diverse biological activities and are often used in medicinal chemistry and drug design .
Biochemical Pathways
Triazole compounds are often involved in a variety of biochemical processes due to their ability to form stable complexes with various enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
Based on the properties of triazole compounds, it could potentially have a wide range of biological activities .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, the compound is recommended to be stored at a temperature between 28°C .
properties
IUPAC Name |
tert-butyl 2-(3,5-dibromo-1,2,4-triazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br2N3O2/c1-8(2,3)15-5(14)4-13-7(10)11-6(9)12-13/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWRDIMNXOSKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=NC(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2695111.png)

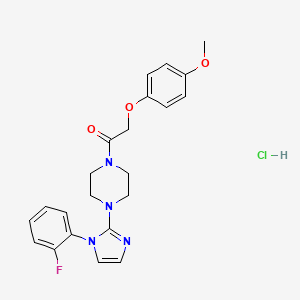
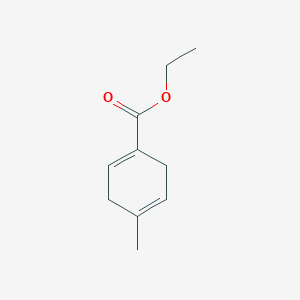

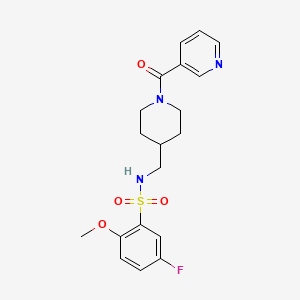
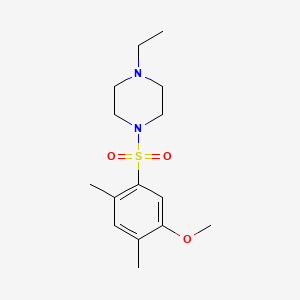
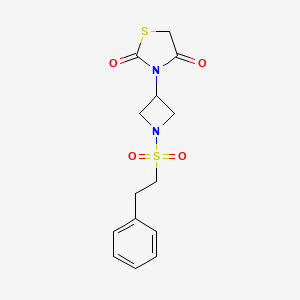

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate](/img/structure/B2695124.png)
